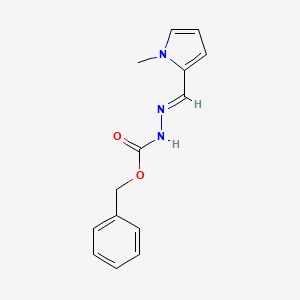

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate

Description

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is an N-acylhydrazone derivative synthesized via condensation of benzyl hydrazinecarboxylate with a 1-methylpyrrol-2-yl aldehyde. This compound features a hydrazinecarboxylate backbone protected by a benzyl group and a 1-methylpyrrol-2-yl substituent, which confers unique electronic and steric properties. The synthesis typically involves refluxing the hydrazine derivative with an aldehyde in ethanol, followed by recrystallization .

Properties

CAS No. |

113906-00-6 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

benzyl N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]carbamate |

InChI |

InChI=1S/C14H15N3O2/c1-17-9-5-8-13(17)10-15-16-14(18)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18)/b15-10+ |

InChI Key |

YQTPAHFGROLFJF-XNTDXEJSSA-N |

Isomeric SMILES |

CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN1C=CC=C1C=NNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate typically involves the condensation of benzyl hydrazinecarboxylate with 1-methylpyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the hydrazinecarboxylate and the 1-methylpyrrol-2-yl group. After completion, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various benzyl derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate has been investigated for its anticancer properties. Studies indicate that derivatives of hydrazinecarboxylates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

2. Antimicrobial Activity

Research has demonstrated that hydrazinecarboxylates can possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been observed in laboratory settings, suggesting potential applications in treating bacterial infections . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction between benzyl hydrazine and appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving hydrazine derivatives and aldehydes or ketones. This method allows for the introduction of different substituents, enhancing the compound's biological activity.

- Functionalization Strategies : Recent advancements in synthetic chemistry have introduced functionalization techniques that enable the modification of the hydrazine moiety to improve solubility and bioavailability .

Case Studies

1. Anticancer Research

In a notable study, researchers synthesized a series of hydrazinecarboxylate derivatives, including this compound, and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that these compounds significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as lead compounds for further development .

2. Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option for bacterial infections .

Mechanism of Action

The mechanism of action of Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Hydrazinecarboxylate Core

Benzyl vs. tert-Butyl Protecting Groups

- Benzyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 1003888-36-5): Shares the benzyl hydrazinecarboxylate moiety but substitutes the 1-methylpyrrol group with a pyridinylbenzyl group.

- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (CAS 198904-85-7): Replaces the benzyl group with a tert-butyl carbamate. The bulky tert-butyl group enhances steric protection, improving stability but reducing reactivity in downstream reactions .

Aromatic Substituents: Pyrrole vs. Benzimidazole

- 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(1-methylpyrrol-2-yl)methylene]acetohydrazide (CAS 7854236): Features a benzimidazole-thioether group instead of the hydrazinecarboxylate. The sulfur atom and benzimidazole ring may enhance metabolic stability but reduce solubility compared to the target compound .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₉N₃O₂ | 297.36 | 1-Methylpyrrol-2-yl, Benzyl | Moderate (ethanol-soluble) |

| tert-Butyl derivative (CAS 198904-85-7) | C₁₇H₂₁N₃O₂ | 299.37 | Pyridinyl, tert-Butyl | Low (lipophilic) |

| Benzimidazole derivative (CAS 7854236) | C₁₇H₁₉N₅OS | 341.43 | Benzimidazole, Thioether | Low (hydrophobic) |

Research Findings and Implications

- Reactivity : The benzyl group in the target compound offers a balance between stability and reactivity, enabling easier deprotection than tert-butyl derivatives .

- Synthetic Scalability: Ethanol-based recrystallization (target compound) is more scalable than chromatography-dependent methods (e.g., tert-butyl derivatives in ) .

Biological Activity

Benzyl 2-((1-methylpyrrol-2-yl)methylene)hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C₁₄H₁₅N₃O₂

- SMILES Notation : CN1C=CC=C1/C=N/NC(=O)OCC2=CC=CC=C2

- InChIKey : YQTPAHFGROLFJF-XNTDXEJSSA-N

The compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

The anticancer potential of hydrazine derivatives has been widely studied. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key cellular pathways involved in tumor growth . While direct evidence for this compound is sparse, its structural analogs have been shown to inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

- Antimycobacterial Activity :

- Antioxidant Activity :

- Cytotoxicity Studies :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.